7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one
Description
Properties
IUPAC Name |
7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-22-19-11-10-18(27-13-15-6-8-17(9-7-15)23(25)26)12-21(19)28-14-20(22)16-4-2-1-3-5-16/h1-12,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMVMVDTJPFWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule consists of a flavone core (3-phenylchromen-4-one) functionalized at the 7-position with a 4-nitrobenzyloxy group. Key challenges include:
Preparation Routes and Methodologies
Chalcone Cyclization Followed by O-Alkylation
Synthesis of 7-Hydroxy-3-phenylchromen-4-one
The flavone core is typically synthesized via cyclization of a chalcone precursor. For example, 2'-hydroxy-4-methoxychalcone undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO), yielding 7-hydroxy-3-phenylchromen-4-one.
Typical Procedure :
- Dissolve chalcone (0.01 mol) in dry dioxane (50 mL).
- Add DDQ (2.27 g, 0.01 mol) and reflux for 3–4 hours.
- Quench with ice, filter, and crystallize from chloroform/petroleum ether (5:1).
Alkylation with 4-Nitrobenzyl Chloride
The 7-hydroxy group is alkylated using 4-nitrobenzyl chloride under basic conditions.
Optimized Conditions :
- Reagents : 7-Hydroxyflavone (1 eq.), 4-nitrobenzyl chloride (1.5 eq.), K₂CO₃ (2 eq.).
- Solvent : Acetonitrile (200 mL/g substrate).
- Temperature : 85°C, 3 hours.
- Workup : Filter solids, concentrate filtrate, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:2).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the phenolic hydroxyl to generate a phenoxide nucleophile, which attacks the electrophilic benzyl carbon.
Direct Synthesis via Pre-Functionalized Chalcones
An alternative route introduces the 4-nitrobenzyloxy group early in the synthesis.
Synthesis of 7-[(4-Nitrophenyl)methoxy]chalcone
- Starting Material : 2,4-Dihydroxyacetophenone.
- Protection : Protect the 4-hydroxy group with a nitrobenzyl ether.
- Claisen-Schmidt Condensation : React with benzaldehyde under basic conditions to form the chalcone.
Challenges :
- Competing alkylation at the 5-position necessitates careful stoichiometry.
- Nitro group stability under basic conditions requires pH control.
Cyclization to Flavone
Cyclize the chalcone using DDQ or DMSO/I₂, as described in Section 2.1.1.
Comparative Analysis of Methods
Reaction Optimization and Troubleshooting
Enhancing Alkylation Efficiency
Chemical Reactions Analysis
Types of Reactions
7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug discovery due to its structural characteristics, which suggest various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research has explored its potential as an anticancer agent, with mechanisms involving the modulation of cancer-related pathways through enzyme inhibition or receptor interaction.
Chemical Biology
7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one can serve as a molecular probe to study biological processes. Its nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can influence cellular signaling pathways.
Materials Science
The unique electronic and optical properties of this compound open avenues for its application in developing new materials. Its ability to interact with light makes it suitable for applications in photonic devices or sensors.
Case Studies
- Anticancer Activity : A study investigating various chromone derivatives found that modifications similar to those in this compound significantly enhanced anticancer activity against specific tumor cell lines, suggesting a promising lead for further optimization in drug development .
- Antimicrobial Studies : Another research effort focused on synthesizing derivatives of chromones demonstrated that certain modifications resulted in increased antimicrobial efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of chromenones are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Impact of Substituents on Bioactivity
- Nitro Groups : The nitro group in this compound may enhance redox-mediated biological activities, similar to 5-nitroflavone’s anticancer effects .
- Methoxy vs.
- Halogen Substitutions : Fluorine or chlorine atoms (e.g., in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) increase lipophilicity and receptor binding affinity .
- Heterocyclic Additions : Thiazolyl groups (e.g., in the compound from ) introduce nitrogen and sulfur atoms, broadening interactions with enzymatic targets .
Research Findings and Pharmacological Potential
- Antimicrobial Activity : The nitro and thiazolyl groups in analogues like 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one demonstrate efficacy against bacterial strains .
- Anti-Inflammatory Effects : Structural relatives with hydroxyl or methoxy groups, such as 3-(2-hydroxyphenyl)chromen-4-one, inhibit pro-inflammatory cytokines .
- Anticancer Potential: Nitro-substituted chromenones show promise in inducing apoptosis, as seen in 5-nitroflavone .
Biological Activity
The compound 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromone core with a nitrophenyl group and a methoxy substituent, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study examined the antioxidant capacity of various chromone derivatives, including this compound, using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) . The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) |
|---|---|---|
| This compound | 25 | 150 |
| Standard (Ascorbic Acid) | 10 | 300 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
3. Anticancer Properties
Anticancer activity is another significant aspect of the biological profile of this compound. In a study involving human cancer cell lines, the compound induced apoptosis and cell cycle arrest in various cancer types, including breast and colon cancer cells . The mechanism involved the upregulation of p53 and downregulation of cyclin D1, leading to G1 phase arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 30 | Apoptosis via p53 activation |
| HT-29 (Colon Cancer) | 25 | G1 arrest via cyclin D1 downregulation |
Case Studies
Several case studies have highlighted the efficacy of chromone derivatives in preclinical models:
- Breast Cancer Model : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer . The compound also enhanced the effects of conventional chemotherapy agents.
- Diabetes Management : Another study explored the compound's potential in managing diabetes-related oxidative stress. It demonstrated that administration improved glucose tolerance and reduced oxidative markers in diabetic rats .
Q & A
Q. Q: What are the key steps in synthesizing 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one, and how is its structure confirmed?
A: Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, the nitrophenylmethoxy group is introduced via alkylation or Mitsunobu reactions, often using solvents like DMF or ethanol at reflux temperatures (60–80°C) . Post-synthesis, structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., SHELX programs ) may resolve stereochemical ambiguities, particularly for crystalline derivatives .
Advanced: Addressing Contradictions in Spectroscopic Data
Q. Q: How can researchers resolve discrepancies between observed and predicted spectroscopic data for this compound?
A: Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Multi-Technique Cross-Validation: Compare NMR data with computational predictions (DFT calculations) and alternative methods like 2D-COSY or HSQC to assign proton environments .
- Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously confirm bond lengths, angles, and substituent positions .
- Purity Assessment: Employ HPLC or GC-MS to rule out impurities affecting spectral clarity .
Basic Pharmacological Screening
Q. Q: What in vitro assays are commonly used to evaluate the biological activity of this chromenone derivative?
A: Standard assays include:
- Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) or nitric oxide (NO) production in LPS-stimulated macrophages .
- Anticancer Potential: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity and IC₅₀ values .
- Antioxidant Capacity: DPPH radical scavenging or FRAP assays to assess redox modulation .
Advanced: Optimizing Synthetic Yield and Selectivity
Q. Q: What reaction parameters critically influence the yield and regioselectivity of this compound synthesis?
A: Key factors include:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yields .
- Catalyst Selection: DMAP or K₂CO₃ accelerates alkoxy group introduction while minimizing side reactions .
- Temperature Control: Reflux conditions (70–80°C) favor kinetic control, preventing thermal degradation of the nitro group .
Basic Analytical Characterization
Q. Q: What physicochemical properties are essential for characterizing this compound?
A: Critical properties include:
- Melting Point: 245–248°C (indicative of crystallinity and purity) .
- Solubility: Insoluble in water but soluble in DMSO, ethanol, or methanol, guiding solvent selection for biological assays .
- UV-Vis Profile: Absorbance maxima at ~405 nm (π→π* transitions in the chromenone core), useful for spectroscopic quantification .
Advanced: Mechanistic Insights into Biological Activity
Q. Q: How does the nitro group at the 4-position of the phenylmethoxy substituent influence bioactivity?
A: The electron-withdrawing nitro group enhances electrophilicity, potentially improving interactions with biological targets:
- Enzyme Inhibition: Nitro groups may form hydrogen bonds or π-stacking with active-site residues (e.g., in kinases or COX-2) .
- Redox Modulation: Nitro-reduction to amino derivatives in vivo could generate reactive intermediates with altered activity .
- Comparative SAR: Analogues lacking the nitro group (e.g., methoxy or hydroxyl derivatives) show reduced potency, highlighting its role in target engagement .
Basic Crystallography and Computational Modeling
Q. Q: What computational tools complement experimental data for structural analysis?
A:
- Density Functional Theory (DFT): Optimize geometry and predict vibrational frequencies (IR) or NMR chemical shifts .
- Molecular Docking: AutoDock or Schrödinger Suite models interactions with biological targets (e.g., EGFR or TNF-α) .
- Crystallographic Software: SHELXL for refining X-ray data and generating ORTEP diagrams .
Advanced: Addressing Reproducibility Challenges
Q. Q: How can researchers ensure reproducibility in synthesizing and testing this compound?
A:
- Standardized Protocols: Document exact molar ratios, solvent grades, and reaction times (e.g., 20–25 hours for cyclization steps ).
- Batch Analysis: Use LC-MS to verify consistency across synthetic batches .
- Positive Controls: Include reference compounds (e.g., wogonin or apigenin derivatives) in bioassays to calibrate activity .
Basic Toxicity and Safety Profiling
Q. Q: What preliminary toxicity assessments are recommended for this compound?
A:
- Acute Toxicity: In vitro cytotoxicity assays (e.g., hemolysis or LDH release) .
- Genotoxicity: Ames test for mutagenic potential .
- Solvent Residue Screening: GC-MS to detect traces of DMF or DMSO in final products .
Advanced: Derivative Design for Enhanced Bioavailability
Q. Q: What structural modifications could improve the pharmacokinetic profile of this compound?
A:
- Prodrug Strategies: Esterification of hydroxyl groups to enhance membrane permeability .
- Nanoparticle Formulations: Encapsulation in liposomes or PLGA nanoparticles to increase aqueous solubility .
- Metabolic Stability: Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
